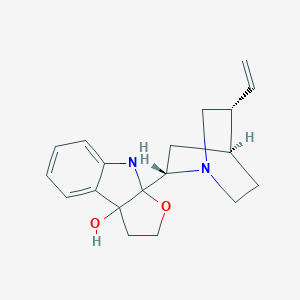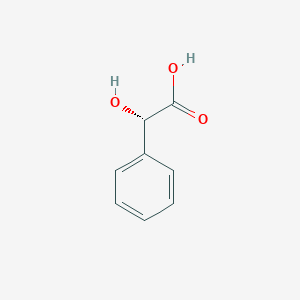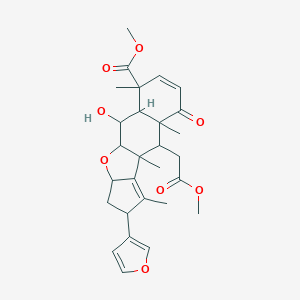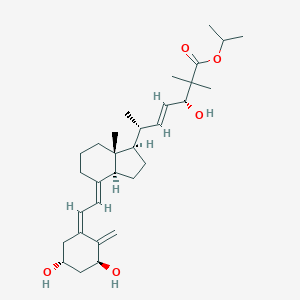![molecular formula C15H20O5 B119210 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol CAS No. 338458-98-3](/img/structure/B119210.png)
2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol” is an organic ester with the molecular formula C15H20O5 . It has a molecular weight of 280.32 g/mol . This compound is used in synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is [6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate . The InChI string is InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 . The canonical SMILES representation is CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 54 Ų . It has a complexity of 288 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 280.13107373 g/mol .Applications De Recherche Scientifique
Synthesis and Stability
- The synthesis and thermal stability of dioxane derivatives, including 1,4-dioxanes, have been explored. For instance, the study by Adam, Platsch, and Schmidt (1985) investigated the synthesis and thermal decomposition of bisdioxetanes derived from p-dioxines, highlighting the potential of 1,4-dioxanes in chemiluminescence and thermal stability applications (Adam, Platsch, & Schmidt, 1985).
Catalytic Processes
- Dioxane derivatives have applications in catalysis. For example, Lindner, Reber, and Wegner (1988) researched the carbonylation of methanol to acetic acid using cobalt and 1,3-dioxolane and 1,4-dioxane phosphane ligands, indicating the use of dioxane derivatives in homogenous catalysis (Lindner, Reber, & Wegner, 1988).
Photochemical Properties
- Sakuragi et al. (1977, 1975) studied the photochemistry of certain cyclobutene derivatives in solvents including dioxane. This research can be extended to understanding the photochemical behavior of 1,4-dioxane derivatives like 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol (Sakuragi, Sakuragi, & Hasegawa, 1977).
Solubility and Solvent Effects
- The solubility and solvent effects of dioxane derivatives are essential for their application in various fields. Zhu et al. (2019) conducted research on the solubility of 2-amino-3-methylbenzoic acid in solvents including 1,4-dioxane, which is relevant for understanding the solvent interactions of similar compounds (Zhu et al., 2019).
Chemical Reactions and Mechanisms
- Dioxane derivatives are involved in various chemical reactions, as demonstrated by Takeda, Wada, and Murakami (1971) who studied the solvolysis and coupling reactions of certain cyclopropanecarboxylic acids in solvents including methanol and acetic acid (Takeda, Wada, & Murakami, 1971).
Propriétés
IUPAC Name |
[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMAITQRABEEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441853 |
Source


|
| Record name | AGN-PC-0N6O71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol | |
CAS RN |
338458-98-3 |
Source


|
| Record name | 1,4-Dioxane-2-methanol, 6-[(phenylmethoxy)methyl]-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338458-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0N6O71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

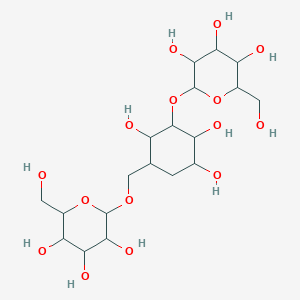
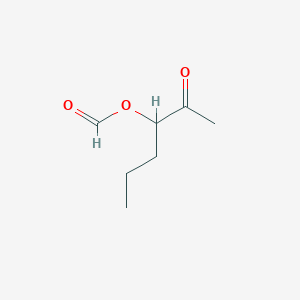
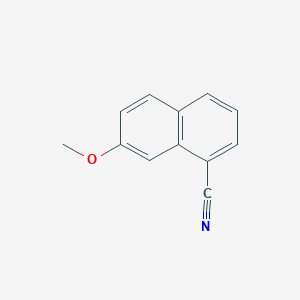
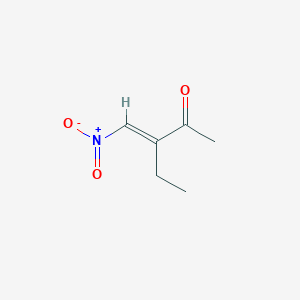
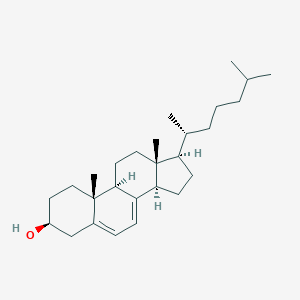

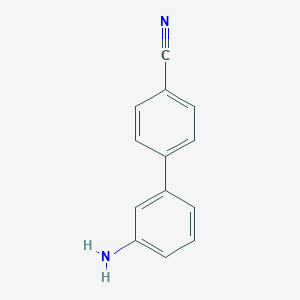
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
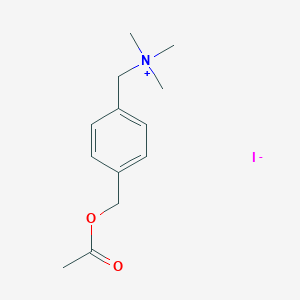
![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
